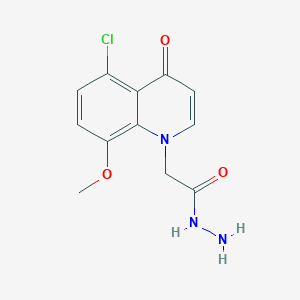

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetohydrazide

Description

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetohydrazide belongs to the quinazolinone-acetohydrazide class, a scaffold renowned for diverse pharmacological activities. These activities are modulated by substituents such as chloro, methoxy, and aryl groups, which influence molecular interactions and pharmacokinetics .

Properties

Molecular Formula |

C12H12ClN3O3 |

|---|---|

Molecular Weight |

281.69 g/mol |

IUPAC Name |

2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetohydrazide |

InChI |

InChI=1S/C12H12ClN3O3/c1-19-9-3-2-7(13)11-8(17)4-5-16(12(9)11)6-10(18)15-14/h2-5H,6,14H2,1H3,(H,15,18) |

InChI Key |

NCKFHMNJSRKCRT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2CC(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact :

- Chloro groups (e.g., 5-chloro in quinazolinones) enhance cytotoxicity by increasing electrophilicity and DNA interaction.

- Methoxy groups (e.g., 8-methoxy) improve solubility and metabolic stability, as seen in antimicrobial derivatives.

- Arylidene moieties (e.g., benzylidene in hydrazones) modulate enzyme inhibition (e.g., urease IC50 = 1.86 µg/mL).

Cytotoxicity and Caspase Activation

- Quinazolinone Derivatives: 2-(6-Chloro-4-oxoquinazolin-3-yl)acetohydrazide activated caspase-3 in U937 lymphoma cells 5-fold over controls, outperforming PAC-1.

- Thieno[2,3-d]pyrimidine Derivatives: Compounds with methyl and phenyl groups (e.g., C15H14N4O2S) showed moderate cytotoxicity against colon (SW620) and lung (NCI-H23) cancer cells.

Antimicrobial Activity

- Pyridothienopyrimidines: Derivatives with 4-methoxyphenyl and thiophene groups (e.g., compounds 7a–b) exhibited MIC values of 2–8 µg/mL against S. aureus and E. coli, comparable to ampicillin.

- Quinazolinone Hydrazones: N′-(4-Chlorobenzylidene) derivatives demonstrated zone of inhibition = 18–22 mm against gram-negative pathogens.

Enzyme Inhibition

- Urease Inhibition : 2-[2-(3-Methoxybenzyl)-4-oxoquinazolin-3-yl]acetohydrazide showed IC50 = 1.86 µg/mL , acting via competitive inhibition.

- Antioxidant Activity : Phthalimide derivatives (e.g., compound 1b) exhibited DPPH scavenging activity = 80–85% at 100 µM, linked to MAO-B and COX-2 targeting.

Pharmacokinetic and Toxicity Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.